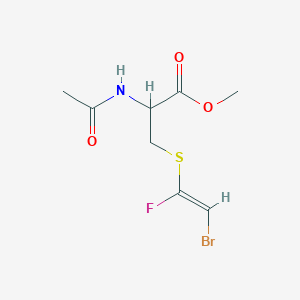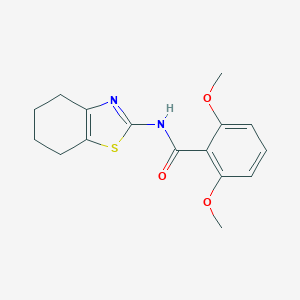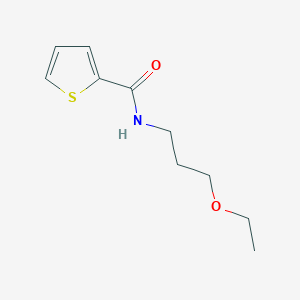
N-Acetyl-3-((2-bromo-1-fluorovinyl)thio)alanine methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Acetyl-3-((2-bromo-1-fluorovinyl)thio)alanine methyl ester, also known as BFA, is a small molecule inhibitor that has been widely used in scientific research to study intracellular trafficking and protein secretion. BFA is a synthetic compound that was first described in the 1980s and has since become an important tool in cell biology and biochemistry.
Mechanism of Action
N-Acetyl-3-((2-bromo-1-fluorovinyl)thio)alanine methyl ester inhibits the activity of ARF by binding to a specific site on the protein. This binding prevents ARF from interacting with its target proteins, which leads to the disruption of vesicular transport. N-Acetyl-3-((2-bromo-1-fluorovinyl)thio)alanine methyl ester has been shown to cause the redistribution of Golgi proteins to the endoplasmic reticulum (ER), which results in the disruption of protein secretion.
Biochemical and Physiological Effects:
N-Acetyl-3-((2-bromo-1-fluorovinyl)thio)alanine methyl ester has been shown to have a number of biochemical and physiological effects. N-Acetyl-3-((2-bromo-1-fluorovinyl)thio)alanine methyl ester has been shown to cause the redistribution of Golgi proteins to the ER, which results in the disruption of protein secretion. N-Acetyl-3-((2-bromo-1-fluorovinyl)thio)alanine methyl ester has also been shown to cause the accumulation of vesicles in the ER, which leads to ER stress. N-Acetyl-3-((2-bromo-1-fluorovinyl)thio)alanine methyl ester has been shown to inhibit the growth of cancer cells, which makes it a potential anti-cancer agent.
Advantages and Limitations for Lab Experiments
N-Acetyl-3-((2-bromo-1-fluorovinyl)thio)alanine methyl ester has a number of advantages for use in lab experiments. N-Acetyl-3-((2-bromo-1-fluorovinyl)thio)alanine methyl ester is a small molecule inhibitor that is easy to use and has a well-characterized mechanism of action. N-Acetyl-3-((2-bromo-1-fluorovinyl)thio)alanine methyl ester has been shown to be effective in a variety of cell types and has been used in a wide range of experimental systems. However, there are also limitations to the use of N-Acetyl-3-((2-bromo-1-fluorovinyl)thio)alanine methyl ester in lab experiments. N-Acetyl-3-((2-bromo-1-fluorovinyl)thio)alanine methyl ester can be toxic to cells at high concentrations, which can limit its use in certain experiments. N-Acetyl-3-((2-bromo-1-fluorovinyl)thio)alanine methyl ester can also have off-target effects, which can complicate the interpretation of experimental results.
Future Directions
There are a number of future directions for the use of N-Acetyl-3-((2-bromo-1-fluorovinyl)thio)alanine methyl ester in scientific research. One area of interest is the development of new N-Acetyl-3-((2-bromo-1-fluorovinyl)thio)alanine methyl ester analogs that have improved potency and selectivity. Another area of interest is the use of N-Acetyl-3-((2-bromo-1-fluorovinyl)thio)alanine methyl ester in combination with other inhibitors to study the regulation of vesicular transport. Finally, there is interest in the use of N-Acetyl-3-((2-bromo-1-fluorovinyl)thio)alanine methyl ester as a potential anti-cancer agent, and further studies are needed to explore this potential application.
Synthesis Methods
N-Acetyl-3-((2-bromo-1-fluorovinyl)thio)alanine methyl ester is synthesized by a multi-step process that involves the reaction of various chemical compounds. The synthesis of N-Acetyl-3-((2-bromo-1-fluorovinyl)thio)alanine methyl ester involves the reaction of L-cysteine with acetic anhydride to form N-acetyl-L-cysteine. This compound is then reacted with methyl iodide to form N-acetyl-L-cysteine methyl ester. The final step involves the reaction of N-acetyl-L-cysteine methyl ester with 2-bromo-1-fluoroethene to form N-Acetyl-3-((2-bromo-1-fluorovinyl)thio)alanine methyl ester.
Scientific Research Applications
N-Acetyl-3-((2-bromo-1-fluorovinyl)thio)alanine methyl ester has been widely used in scientific research to study intracellular trafficking and protein secretion. N-Acetyl-3-((2-bromo-1-fluorovinyl)thio)alanine methyl ester works by inhibiting the activity of a protein called ADP-ribosylation factor (ARF), which is involved in the regulation of vesicular transport. N-Acetyl-3-((2-bromo-1-fluorovinyl)thio)alanine methyl ester has been used to study the Golgi apparatus, a cellular organelle involved in the processing and sorting of proteins.
properties
CAS RN |
102516-57-4 |
|---|---|
Product Name |
N-Acetyl-3-((2-bromo-1-fluorovinyl)thio)alanine methyl ester |
Molecular Formula |
C8H11BrFNO3S |
Molecular Weight |
300.15 g/mol |
IUPAC Name |
methyl 2-acetamido-3-[(E)-2-bromo-1-fluoroethenyl]sulfanylpropanoate |
InChI |
InChI=1S/C8H11BrFNO3S/c1-5(12)11-6(8(13)14-2)4-15-7(10)3-9/h3,6H,4H2,1-2H3,(H,11,12)/b7-3+ |
InChI Key |
SHUNLFZVSABWSW-XVNBXDOJSA-N |
Isomeric SMILES |
CC(=O)NC(CS/C(=C/Br)/F)C(=O)OC |
SMILES |
CC(=O)NC(CSC(=CBr)F)C(=O)OC |
Canonical SMILES |
CC(=O)NC(CSC(=CBr)F)C(=O)OC |
synonyms |
methyl 2-acetamido-3-[(E)-2-bromo-1-fluoro-ethenyl]sulfanyl-propanoate |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-bromo-N~1~-{4-[(4-methylpiperidino)sulfonyl]phenyl}benzamide](/img/structure/B216483.png)
![4-bromo-N-[4-(dipropylsulfamoyl)phenyl]benzamide](/img/structure/B216484.png)
![2,4-dichloro-N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B216485.png)
![2,6-Dimethoxy-N-[4-(4-methyl-piperidine-1-sulfonyl)-phenyl]-benzamide](/img/structure/B216487.png)

![N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-2-methylbenzamide](/img/structure/B216489.png)
![N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]benzenesulfonamide](/img/structure/B216492.png)
![N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]thiophene-2-carboxamide](/img/structure/B216494.png)

![2,4,6-trimethyl-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}benzenesulfonamide](/img/structure/B216499.png)
![N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2,4,6-trimethylbenzenesulfonamide](/img/structure/B216500.png)
![N-[4-(dipropylsulfamoyl)phenyl]-2,4,6-trimethylbenzenesulfonamide](/img/structure/B216501.png)
![N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-4-methoxybenzenesulfonamide](/img/structure/B216502.png)
